molecular formula C12H23N3O3 B1426279 tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate CAS No. 1344803-08-2

tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate

Cat. No.: B1426279
CAS No.: 1344803-08-2
M. Wt: 257.33 g/mol
InChI Key: LZIJNUIXXMZBED-UHFFFAOYSA-N
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Description

tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate: is a complex organic compound that features a tert-butyl group, a cyclohexyl ring, and a hydroxycarbamimidoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The key steps include:

    Formation of the cyclohexylamine derivative: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Introduction of the hydroxycarbamimidoyl group: This step involves the reaction of the cyclohexylamine derivative with an appropriate reagent, such as hydroxylamine, under controlled conditions to form the hydroxycarbamimidoyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to amines.

    Substitution: The tert-butyl group can be substituted under acidic conditions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions, such as using hydrochloric acid (HCl), can facilitate the substitution of the tert-butyl group.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of various tert-butyl derivatives.

Scientific Research Applications

tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The cyclohexyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate: can be compared with other tert-butyl carbamates and hydroxycarbamimidoyl derivatives.

    tert-butyl carbamate: A simpler compound with similar protecting group properties.

    N-hydroxycarbamimidoyl derivatives: Compounds with similar functional groups but different structural frameworks.

Uniqueness

The uniqueness of tert-butyl N-{1-[(E)-N’-hydroxycarbamimidoyl]cyclohexyl}carbamate lies in its combination of a tert-butyl group, a cyclohexyl ring, and a hydroxycarbamimidoyl moiety

Biological Activity

Tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in drug development.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group linked to a carbamate moiety and a cyclohexyl ring substituted with a hydroxycarbamimidoyl group. Its molecular formula is C12H22N2O3C_{12}H_{22}N_2O_3 with a molecular weight of approximately 230.32 g/mol. The structure can be summarized as follows:

  • tert-butyl group : Provides steric bulk and lipophilicity.
  • Carbamate moiety : Often associated with biological activity and stability.
  • Cyclohexyl ring : Imparts conformational flexibility, potentially influencing binding interactions.

Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The hydroxycarbamimidoyl group is significant for its potential to form hydrogen bonds, which can enhance binding affinity to target proteins.

Efficacy in Biological Assays

Preliminary studies have demonstrated the compound's efficacy in several biological assays, particularly in the following areas:

  • Antimicrobial Activity : Similar compounds have shown promising results against bacterial strains, indicating potential for development as antimicrobial agents.
  • Antifungal Activity : Compounds with structural similarities have been tested against fungi, showing significant inhibition rates (e.g., MIC values as low as 12.5 µg/mL against F. oxysporum) .
  • Cytotoxicity : Investigations into the cytotoxic effects of related compounds suggest that modifications to the hydroxycarbamimidoyl group can influence cell viability and apoptosis pathways.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesSimilarityUnique Aspects
Tert-butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamateHydroxymethyl group on cyclohexane1.00Different substitution pattern
Tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamateHydroxymethyl group on cyclohexane0.93Trans configuration
Tert-butyl (4-hydroxycyclohexyl)carbamateHydroxyl group on cyclohexane0.93Lacks hydroxycarbamimidoyl group
Tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamateAminomethyl instead of hydroxy group0.93Amino functionality

This table highlights how structural variations can impact biological activity, emphasizing the potential of this compound.

Case Study 1: Antimicrobial Screening

In a study focused on antimicrobial properties, derivatives of carbamates were screened against various bacterial strains. The results indicated that modifications to the hydroxycarbamimidoyl group significantly enhanced antimicrobial efficacy, with some derivatives achieving MIC values comparable to established antibiotics .

Case Study 2: Antifungal Activity Assessment

A series of related compounds were evaluated for antifungal activity against F. oxysporum. The most active derivatives exhibited potent inhibition at concentrations as low as 12.5 µg/mL, suggesting that similar modifications could be applied to this compound for improved antifungal properties .

Properties

IUPAC Name

tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)14-12(9(13)15-17)7-5-4-6-8-12/h17H,4-8H2,1-3H3,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIJNUIXXMZBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)/C(=N\O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate
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tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate
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tert-butyl N-{1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl}carbamate
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